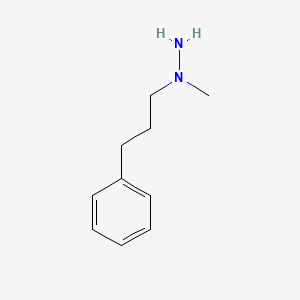

1-Methyl-1-(3-phenylpropyl)hydrazine

Description

Properties

CAS No. |

259547-01-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-methyl-1-(3-phenylpropyl)hydrazine |

InChI |

InChI=1S/C10H16N2/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 |

InChI Key |

XBWDGBQXJZSLJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1-(3-phenylpropyl)hydrazine typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the reaction of phenylpropyl bromide with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-1-(3-phenylpropyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can be reduced to form simpler amines or other reduced products. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield hydrazones, while reduction with lithium aluminum hydride may produce primary amines.

Scientific Research Applications

1-Methyl-1-(3-phenylpropyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological pathways makes it a candidate for drug discovery.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-phenylpropyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. It may also interact with cellular membranes, affecting membrane permeability and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of 1-methyl-1-(3-phenylpropyl)hydrazine with analogous compounds:

Key Observations :

- Substituent Effects : The 3-phenylpropyl group in the target compound provides steric bulk and lipophilicity, contrasting with the smaller phenyl or electron-withdrawing trifluoromethyl groups in other derivatives. This influences solubility and reactivity.

- Physical State : Derivatives with aromatic substituents (e.g., phenyl) are often liquids, while those with polar groups (e.g., trifluoromethyl) tend to be solids .

Macrocyclization Efficiency

Electronic Effects

- Electron-Withdrawing Groups: Trifluoromethyl-substituted hydrazines (e.g., 2-(1-methylhydrazino)-4-(trifluoromethyl)pyrimidine) exhibit reduced nucleophilicity, favoring electrophilic substitutions in pyrimidine systems .

- Electron-Donating Groups : The phenylpropyl group in the target compound may enhance electron density at the hydrazine nitrogen, promoting nucleophilic macrocyclization but also unintended reductions (e.g., acetoxy group) .

Pharmacological and Industrial Relevance

- Antibiotic Synthesis : The target compound’s role in azalide synthesis highlights its niche in medicinal chemistry, particularly for macrolide antibiotics .

- Agrochemicals : Trifluoromethyl hydrazines are valued in agrochemical synthesis due to their stability and bioactivity .

- Heterocycle Synthesis : Phenylhydrazine derivatives are widely used to synthesize pyrazoles and indole-based compounds with anti-inflammatory or anticancer properties .

Research Findings and Challenges

- Unexpected Reductions : The acetoxy reduction observed during macrocyclization with 1-methyl-1-(3-phenylpropyl)hydrazine underscores the need for optimized reaction conditions to suppress side reactions .

- Yield Limitations : The low yield in azalide synthesis contrasts with higher efficiencies reported for simpler hydrazines in heterocycle formation, suggesting room for catalytic or mechanistic improvements .

Q & A

Q. What established synthetic pathways exist for 1-Methyl-1-(3-phenylpropyl)hydrazine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves acid-catalyzed hydrolysis of diaziridine precursors (e.g., 1,2-dialkyldiaziridines) in trifluoroacetic acid, as demonstrated in analogous hydrazine syntheses . For example, zinc powder reduction of nitrosamines (e.g., N-nitrosomethyl aniline) in glacial acetic acid at 10–20°C, followed by alkaline workup, yields hydrazines with >50% efficiency . Key parameters include temperature control (e.g., maintaining 80°C post-reaction to minimize side products) and stoichiometric excess of reducing agents. Purification via vacuum distillation ensures product integrity.

Q. How can researchers confirm the structural integrity of 1-Methyl-1-(3-phenylpropyl)hydrazine using spectroscopic techniques?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR : Compare aromatic proton signals (δ 6.5–7.5 ppm for phenyl groups) and methyl/methylene peaks (δ 1.0–3.0 ppm) to known hydrazine isomers .

- IR : Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1200 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl or phenylpropyl groups) .

Cross-referencing with spectral databases for analogous compounds (e.g., 1-methyl-1-phenylhydrazine) enhances reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or steric hindrance. Use variable-temperature NMR to detect dynamic equilibria (e.g., hindered rotation in hydrazine derivatives) . For ambiguous mass spectra, employ high-resolution MS (HRMS) to distinguish isobaric fragments. Computational modeling (DFT) can predict vibrational frequencies and NMR shifts, aiding assignment .

Q. How can acid-catalyzed hydrolysis of 1-Methyl-1-(3-phenylpropyl)hydrazine precursors be optimized to minimize side reactions?

- Methodological Answer : Side reactions (e.g., over-hydrolysis or oxidation) are mitigated by:

- pH Control : Use buffered trifluoroacetic acid (pH 2–3) to stabilize intermediates .

- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C) prevents exothermic decomposition .

- Inert Atmosphere : Nitrogen purging reduces oxidative byproducts .

Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and quench promptly post-hydrolysis .

Q. What are the potential applications of this compound in enzyme inhibition or bioactive molecule design?

- Methodological Answer : The hydrazine moiety enables:

- Hydrazone Formation : React with ketones to generate Schiff bases for metalloenzyme inhibition studies (e.g., carbonic anhydrase) .

- Bioisosteric Replacement : Substitute for amines in lead optimization; evaluate IC₅₀ shifts via enzyme assays (e.g., fluorescence-based kinetics) .

- In Vivo Testing : Assess pharmacokinetics in rodent models using LC-MS quantification of plasma metabolites .

Q. What methodologies synthesize substituted phenylpropyl analogs for structure-activity studies?

- Methodological Answer : Positional Isomer Synthesis :

- 2-Substituted Analogs : Employ Ullmann coupling with iodophenyl precursors to introduce substituents (e.g., –CF₃) at specific positions .

- 3-Substituted Analogs : Use Friedel-Crafts alkylation with propyl halides under Lewis acid catalysis (e.g., AlCl₃) .

Validate regioselectivity via NOESY NMR and X-ray crystallography. Compare transporter affinity (e.g., dopamine/serotonin) using radioligand binding assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.